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Compound of Interest

Compound Name: TM5275 sodium

Cat. No.: B611400 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for the in vivo use of TM5275 sodium,

a potent and orally bioavailable small-molecule inhibitor of Plasminogen Activator Inhibitor-1

(PAI-1), in various mouse models of disease.

Introduction
TM5275 is a selective inhibitor of PAI-1, with an IC50 of 6.95 μM.[1][2] PAI-1 is the primary

physiological inhibitor of tissue-type plasminogen activator (tPA) and urokinase-type

plasminogen activator (uPA). By inhibiting PAI-1, TM5275 enhances the activity of tPA and uPA,

leading to increased conversion of plasminogen to plasmin. Plasmin, a broad-spectrum serine

protease, plays a crucial role in fibrinolysis and extracellular matrix (ECM) degradation through

the activation of matrix metalloproteinases (MMPs). Elevated PAI-1 levels are implicated in the

pathophysiology of numerous diseases, including fibrosis, thrombosis, cancer, and metabolic

syndrome.[3][4][5] TM5275 has demonstrated therapeutic potential in preclinical mouse models

by mitigating disease progression through its anti-fibrotic, anti-thrombotic, and anti-angiogenic

activities.[6][7]

Mechanism of Action
TM5275 allosterically inhibits PAI-1, preventing its interaction with tPA and uPA. This restores

the activity of the plasminogen activators, leading to enhanced plasmin generation. Plasmin, in
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turn, degrades fibrin clots and activates MMPs, which are essential for the breakdown of ECM

components like collagen. The transforming growth factor-beta (TGF-β) signaling pathway is a

key upstream regulator of PAI-1 expression.[3][8] Therefore, TM5275 effectively counteracts

the pro-fibrotic effects of TGF-β by targeting a critical downstream mediator.

Quantitative Data Summary
The following table summarizes the in vivo dosages of TM5275 sodium used in various mouse

models.
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Disease
Model

Mouse
Strain

Dosage
Administr
ation
Route

Vehicle Duration
Referenc
e

Diabetic

Nephropat

hy

Streptozoto

cin-induced

diabetic

mice

50

mg/kg/day
Oral

Not

Specified
16 weeks [6]

Intestinal

Fibrosis

TNBS-

induced

colitis

BALB/c

10

mg/kg/day

and 50

mg/kg/day

Carboxyme

thyl

cellulose

(CMC)

suspension

2 weeks [7]

Hepatic

Fibrosis

Choline-

deficient,

L-amino

acid-

defined

diet-fed

rats

Fischer

344

50

mg/kg/day

In drinking

water
12 weeks [5]

Cancer

(Xenograft)

HT1080

and

HCT116

tumor-

bearing

mice

Nude mice

20 mg/kg

daily

(TM5441, a

derivative)

Not

Specified

Not

Specified
[2]

Thrombosi

s

Arterioveno

us shunt

model in

rats

CD rats
10 and 50

mg/kg

0.5% CMC

solution

Single

dose

Alzheimer'

s Disease

APP/PS1

mice
APP/PS1

Not

Specified

Not

Specified

Not

Specified
[9]
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Preparation of TM5275 Sodium for Oral Administration
a) Suspension in Carboxymethyl Cellulose (CMC):

Weigh the required amount of TM5275 sodium based on the desired dosage and the

number of animals.

Prepare a 0.5% (w/v) solution of CMC in sterile water.

Gradually add the TM5275 sodium powder to the CMC solution while vortexing or stirring to

ensure a uniform suspension.

This method was utilized in studies of intestinal fibrosis and thrombosis.[7]

b) Dissolution for Administration in Drinking Water:

For chronic administration, TM5275 can be dissolved in the drinking water.[5]

Calculate the total daily water consumption of the mice to determine the required

concentration of TM5275 in the water to achieve the target dosage.

Prepare fresh medicated water regularly to ensure stability.

c) Formulation with Solvents for Gavage:

For a clear solution, TM5275 can be dissolved in a vehicle such as a mixture of DMSO,

PEG300, Tween-80, and saline.

A suggested protocol is to first dissolve TM5275 in a small amount of DMSO, then add

PEG300 and Tween-80, and finally bring it to the final volume with saline.

Protocol for Induction of Intestinal Fibrosis and TM5275
Treatment
This protocol is based on a study using a TNBS (2,4,6-trinitrobenzene sulfonic acid)-induced

colitis model in BALB/c mice.[7]

Animal Model: 6-week-old female BALB/c mice.
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Induction of Chronic Colitis and Fibrosis:

Administer repeated intrarectal injections of TNBS.

TM5275 Administration:

Prepare TM5275 in a CMC suspension as described above.

Begin oral administration of TM5275 (10 or 50 mg/kg/day) daily for 2 weeks, starting after

the sixth TNBS injection.[7]

A control group should receive the vehicle (CMC suspension) only.

Endpoint Analysis:

Monitor body weight and food intake throughout the experiment.

At the end of the treatment period, sacrifice the mice and collect colon tissues.

Assess the degree of fibrosis by histological analysis (e.g., Masson's trichrome staining for

collagen) and quantitative measurement of collagen content.

Analyze the expression of fibrosis-related markers such as α-SMA and MMP-9 by

immunohistochemistry or Western blot.
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Caption: Signaling pathway illustrating the mechanism of action of TM5275.
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Caption: General experimental workflow for evaluating TM5275 in mouse models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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